molecular formula C20H20ClN3O4 B277504 N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277504
M. Wt: 401.8 g/mol
InChI Key: QOIJIQMJHLPQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CDOB, is a psychoactive drug that belongs to the phenethylamine and benzamide classes. CDOB is a potent agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. The drug has been synthesized and studied for its potential use in scientific research.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a potent agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. The drug binds to the receptor and activates it, leading to a cascade of biochemical and physiological effects. The activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of drugs like LSD and psilocybin.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a range of biochemical and physiological effects. The drug has been shown to increase levels of serotonin and dopamine in the brain, leading to changes in mood, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool. The drug is highly potent and selective for the 5-HT2A receptor, making it a useful tool for studying the receptor and its effects. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively stable and easy to synthesize, making it a cost-effective option for researchers.
However, there are also several limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. The drug has a short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of the drug. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a psychoactive drug, which means that it can cause changes in behavior and perception that may interfere with experimental results.

Future Directions

There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the potential therapeutic applications of the drug. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Another area of interest is the development of new drugs that target the 5-HT2A receptor. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used as a starting point for the development of new drugs that are more selective and potent than the original compound.
Conclusion:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, or N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, is a psychoactive drug that has been synthesized and studied for its potential use in scientific research. The drug acts as a potent agonist for the 5-HT2A receptor and has been used to study the receptor and its effects on the brain. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, but also has limitations that must be taken into account. There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including its potential therapeutic applications and the development of new drugs that target the 5-HT2A receptor.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step process involving the reaction of several chemicals. The synthesis process involves the reaction of 2,5-dimethoxyphenethylamine with 4-chlorobutyryl chloride to produce 4-chloro-2,5-dimethoxyphenylbutanoyl chloride. This product is then reacted with 3-phenyl-1,2,4-oxadiazole to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. The drug has been used to study the 5-HT2A receptor and its role in various physiological and behavioral processes. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been used to study the effects of serotonin on the brain and its potential therapeutic applications.

properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C20H20ClN3O4/c1-26-16-12-15(17(27-2)11-14(16)21)22-18(25)9-6-10-19-23-20(24-28-19)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,22,25)

InChI Key

QOIJIQMJHLPQIH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC)Cl

Origin of Product

United States

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